molecular formula C10H11ClO B2946531 1-(3-Chloro-4-methylphenyl)propan-1-one CAS No. 149758-02-1

1-(3-Chloro-4-methylphenyl)propan-1-one

Cat. No.: B2946531
CAS No.: 149758-02-1
M. Wt: 182.65
InChI Key: RPQVUSIRZDRRKV-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)propan-1-one is a useful research compound. Its molecular formula is C10H11ClO and its molecular weight is 182.65. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-3-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQVUSIRZDRRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

From Chalcone Derivatives:as Discussed in Section 3.2.3, an Aldol Condensation Can Convert the Starting Ketone into a Chalcone. This α,β Unsaturated Ketone is a Classic Precursor for Five and Six Membered Heterocyclic Rings.

Pyrazolines: Reaction of the chalcone (B49325) with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., phenylhydrazine) leads to the formation of pyrazoline rings through a cyclocondensation reaction.

Isoxazolines: Reaction with hydroxylamine (B1172632) (NH₂OH) yields isoxazolines.

Pyrimidines: Condensation with urea (B33335) or thiourea (B124793) under appropriate conditions can produce dihydropyrimidinones or dihydropyrimidinethiones.

From Mannich Base Derivatives:the Mannich Bases Synthesized in Section 3.4.1 Can Also Be Used in Cyclization Reactions. for Example, Reduction of the Carbonyl Group to a Hydroxyl Group, Followed by Intramolecular Cyclization, Can Lead to the Formation of Substituted Piperidine Rings or Other Nitrogen Containing Heterocycles.

Table 3: Examples of Cyclization Pathways

Precursor DerivativeReagentHeterocyclic System
Chalcone (B49325)Hydrazine (B178648)Pyrazoline
ChalconeHydroxylamine (B1172632)Isoxazoline
ChalconeUrea (B33335)Dihydropyrimidinone
Mannich BaseReducing Agent (e.g., NaBH₄) then acid/heatSubstituted Piperidine (B6355638)
Quinoline (B57606) Derivatives

Quinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds. The synthesis of quinoline derivatives from 1-(3-chloro-4-methylphenyl)propan-1-one can be achieved through established synthetic methodologies such as the Pfitzinger or Friedländer synthesis. These methods typically involve the condensation of a carbonyl compound with an aniline (B41778) derivative.

In a plausible pathway, this compound can react with isatin (B1672199) (or its derivatives) in the presence of a base. This reaction, known as the Pfitzinger quinoline synthesis, involves the initial condensation of the ketone with isatin to form an intermediate that subsequently undergoes decarboxylation and cyclization to yield a substituted quinoline-4-carboxylic acid. nih.goviipseries.org Another approach is the Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as this compound, under acidic or basic conditions.

Table 1: Synthesis of Quinoline Derivatives

Reaction Name Reactants Catalyst/Conditions Product Type
Pfitzinger Synthesis This compound, Isatin Base (e.g., KOH) Substituted quinoline-4-carboxylic acid
Friedländer Annulation This compound, 2-Aminobenzaldehyde Acid or Base Substituted quinoline

This table illustrates common synthetic routes to quinoline derivatives from ketone precursors.

Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A primary route to synthesizing pyrazoline derivatives from this compound involves its initial conversion to a chalcone analog (an α,β-unsaturated ketone). revistabionatura.org This is typically achieved through a Claisen-Schmidt condensation with an appropriate aromatic aldehyde.

The resulting chalcone, which incorporates the 3-chloro-4-methylphenyl moiety, can then undergo a cyclization reaction with hydrazine hydrate (B1144303) or its derivatives (e.g., phenylhydrazine). dergipark.org.trresearchgate.net This reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the enone system, followed by intramolecular condensation and dehydration to form the stable five-membered pyrazoline ring. jocpr.com The reaction is often carried out in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acid or base. revistabionatura.org

Table 2: Synthesis of Pyrazoline Derivatives

Step Reaction Type Reactants Reagents/Conditions Intermediate/Product
1 Claisen-Schmidt Condensation This compound, Aromatic Aldehyde Aqueous NaOH or KOH, Ethanol Chalcone Analog
2 Cyclocondensation Chalcone Analog, Hydrazine Hydrate Ethanol, Acetic Acid (catalyst) 1H-Pyrazoline Derivative

This table outlines the two-step synthesis of pyrazoline derivatives, starting with the formation of a chalcone intermediate.

Azole Derivatives

Azoles are a broad class of five-membered heterocyclic compounds containing at least one nitrogen atom, and often another heteroatom like sulfur or oxygen. nih.gov Similar to pyrazolines, many synthetic routes to azole derivatives utilize chalcone analogs as key intermediates. For instance, 1,3,4-thiadiazole (B1197879) derivatives can be synthesized from a chalcone precursor. nih.gov

One common pathway involves reacting the α,β-unsaturated ketone derived from this compound with thiosemicarbazide. This reaction leads to the formation of a thiosemicarbazone intermediate, which can then be cyclized under oxidative or acidic conditions to yield a 1,3,4-thiadiazole ring. nih.govresearchgate.net Similarly, reaction with substituted hydrazides followed by cyclization can lead to various triazole derivatives.

Table 3: Synthesis of Azole Derivatives

Target Azole Intermediate Key Reagents General Conditions
1,3,4-Thiadiazole Chalcone Analog Thiosemicarbazide, Oxidizing agent (e.g., FeCl₃) Reflux in ethanol
1,2,4-Triazole Chalcone Analog Substituted Hydrazides, Acid/Base catalyst Heating in a high-boiling solvent

This table summarizes potential pathways for the synthesis of various azole derivatives from this compound, often via a chalcone or other reactive intermediate.

Chromanone Derivatives

Chromanones (dihydrobenzopyran-4-ones) are an important class of oxygen-containing heterocyclic compounds. nih.gov The synthesis of chromanone derivatives from a ketone like this compound is less direct than from phenolic precursors. rsc.org However, multi-step synthetic strategies can be employed.

One potential route involves an intramolecular Houben-Hoesch type reaction. researchgate.net This would require prior modification of the starting ketone to introduce an aryloxy group that can participate in the cyclization. For example, a phenol (B47542) could be reacted with a derivative of this compound (e.g., an α-halo ketone) to form an ether linkage. Subsequent acid-catalyzed cyclization would then form the chromanone ring. researchgate.net Another method involves the reaction of a phenol with an α,β-unsaturated acid derived from the starting ketone, followed by cyclization.

Table 4: Synthesis of Chromanone Derivatives

Synthetic Strategy Key Steps Reagents
Intramolecular Cyclization 1. Formation of an aryloxy ketone intermediate. 2. Acid-catalyzed ring closure. 1. Phenol, Base 2. Triflic acid, TFA

This table presents plausible multi-step strategies for synthesizing chromanone derivatives.

α,β-Unsaturated Ketones and Chalcone Analogs

The formation of α,β-unsaturated ketones, specifically chalcone analogs, represents one of the most important derivatization pathways for this compound. jchemrev.com These compounds are not only valuable in their own right but also serve as versatile intermediates for synthesizing a wide array of heterocyclic systems, as discussed in the preceding sections. nih.govekb.eg

The most common method for synthesizing these chalcone analogs is the Claisen-Schmidt condensation. jchemrev.com This reaction involves the base-catalyzed condensation of this compound with a variety of aromatic or heteroaromatic aldehydes. The presence of an α-methyl group in the propiophenone (B1677668) starting material leads to the formation of a methyl-substituted chalcone analog. The reaction is typically carried out in an alcoholic solvent with a strong base like sodium hydroxide (B78521) or potassium hydroxide. jchemrev.com

The general reaction is as follows: this compound + Ar-CHO → (E)-1-(3-chloro-4-methylphenyl)-2-methyl-3-arylprop-2-en-1-one + H₂O

Table 5: Synthesis of Chalcone Analogs

Reactant A Reactant B (Aldehyde) Catalyst Product
This compound Benzaldehyde NaOH 1-(3-Chloro-4-methylphenyl)-2-methyl-3-phenylprop-2-en-1-one
This compound 4-Methoxybenzaldehyde KOH 1-(3-Chloro-4-methylphenyl)-3-(4-methoxyphenyl)-2-methylprop-2-en-1-one

This table provides examples of chalcone analogs synthesized via the Claisen-Schmidt condensation.

Chemical Reactivity and Derivatization Pathways of 1 3 Chloro 4 Methylphenyl Propan 1 One

Transformations of the Carbonyl Functional Group

The ketone's carbonyl group is susceptible to nucleophilic attack and can undergo reduction, oxidation, and condensation reactions.

The carbonyl group of 1-(3-chloro-4-methylphenyl)propan-1-one can be reduced to a secondary alcohol, 1-(3-chloro-4-methylphenyl)propan-1-ol. This transformation involves the addition of two hydrogen atoms across the C=O double bond. The reaction is typically achieved using various reducing agents.

Common Reducing Agents and Conditions:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, often used in protic solvents like methanol (B129727) or ethanol (B145695) at room temperature.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, used in aprotic ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Due to its high reactivity, it requires anhydrous conditions and is typically followed by an aqueous workup to protonate the resulting alkoxide.

Catalytic Hydrogenation: This method involves hydrogen gas (H₂) and a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni).

Asymmetric Reduction: Chiral catalysts, such as those used in CBS (Corey-Bakshi-Shibata) reduction, can be employed to produce specific stereoisomers (either (R) or (S)) of the resulting alcohol with high enantiomeric excess. google.comciac.jl.cn

The general reaction scheme is the conversion of the ketone to the corresponding secondary alcohol. The choice of reagent depends on the desired selectivity and the presence of other functional groups in the molecule.

While ketones are generally resistant to oxidation without cleaving carbon-carbon bonds, strong oxidizing conditions can be used to cleave the acyl group, leading to the formation of carboxylic acid derivatives. youtube.com For this compound, oxidative cleavage would typically occur at the bond between the carbonyl carbon and the adjacent alpha-carbon.

This process would yield 3-chloro-4-methylbenzoic acid. chemimpex.comnih.gov This particular benzoic acid derivative is a valuable intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and agrochemicals, including herbicides and fungicides. chemimpex.com

Oxidative Cleavage Methods:

Strong Oxidants: Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under harsh conditions (e.g., heat, strong acid/base) can induce cleavage of the ketone. youtube.com

Haloform Reaction: This specific reaction is used to convert methyl ketones into carboxylic acids. libretexts.org Since this compound is an ethyl ketone, it would not undergo a standard haloform reaction.

The oxidation provides a pathway to synthesize substituted benzoic acids from corresponding ketones.

The electrophilic carbon of the carbonyl group in this compound can react with various nucleophiles in condensation reactions to form larger molecules. These reactions are fundamental for creating new carbon-carbon bonds. sigmaaldrich.com

Knoevenagel Condensation: This reaction is a modification of the aldol (B89426) condensation where the ketone reacts with an "active hydrogen" compound (a compound with a methylene (B1212753) group flanked by two electron-withdrawing groups, like malonic acid or ethyl acetoacetate). sigmaaldrich.comwikipedia.org The reaction is typically catalyzed by a weak base, such as an amine like piperidine (B6355638) or pyridine. wikipedia.orgresearchgate.net The initial product is a β-hydroxy carbonyl compound, which often undergoes spontaneous dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.com

Mannich Reaction: This is a three-component condensation reaction involving the ketone, a non-enolizable aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.orgadichemistry.com The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile. wikipedia.orgadichemistry.com The enol form of this compound attacks the iminium ion, resulting in the formation of a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org These bases are important synthetic intermediates. adichemistry.comresearchgate.net

Reactions at the Alpha-Carbon of the Propanone Moiety

The hydrogen atoms on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form a nucleophilic enolate ion. This reactivity is central to several important transformations.

The alpha-hydrogens of this compound can be replaced with a halogen (Cl, Br, or I). libretexts.org The reaction can proceed under either acidic or basic conditions, with distinct mechanisms and outcomes. youtube.comyoutube.comyoutube.com

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone tautomerizes to its enol form. youtube.comlibretexts.org The electron-rich double bond of the enol then acts as a nucleophile, attacking the halogen (e.g., Br₂). libretexts.org This pathway typically results in the substitution of a single alpha-hydrogen, as the introduction of an electron-withdrawing halogen deactivates the product towards further enolization. youtube.com

Base-Promoted Halogenation: Under basic conditions, a base removes an alpha-hydrogen to form an enolate anion. youtube.comyoutube.com This enolate is a potent nucleophile that attacks the halogen. youtube.com This reaction is considered "base-promoted" rather than catalyzed because the base is consumed. youtube.com Unlike the acid-catalyzed version, the halogenated product is more acidic than the starting ketone, leading to rapid subsequent halogenations until all alpha-hydrogens are replaced. libretexts.org For this compound, this would lead to the formation of a dihalogenated product at the alpha-carbon.

The formation of an enolate ion from this compound is a key step for forming new carbon-carbon bonds at the alpha-position. masterorganicchemistry.com

Enolate Formation: To generate the enolate quantitatively, a strong, non-nucleophilic base is required to prevent competing reactions at the carbonyl carbon. wikipedia.org Lithium diisopropylamide (LDA) is a common choice for this purpose. wikipedia.orgbham.ac.uk The base deprotonates the alpha-carbon, creating a resonance-stabilized enolate anion where the negative charge is delocalized between the alpha-carbon and the carbonyl oxygen. masterorganicchemistry.comwikipedia.org

Alkylation: Once formed, the enolate is a powerful carbon-based nucleophile. It can readily participate in Sₙ2 reactions with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). youtube.com The enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-carbon bond at the alpha-position of the original ketone. youtube.com This reaction is a versatile method for elaborating the carbon skeleton of the molecule.

Aza-Michael Addition Reactions

The aza-Michael addition, a specific type of Michael reaction, involves the conjugate addition of a nitrogen nucleophile (like an amine) to an α,β-unsaturated carbonyl compound. researchgate.netresearchgate.net The substrate, this compound, is a saturated ketone and therefore cannot directly act as a Michael acceptor for an aza-Michael addition reaction.

To facilitate this reaction, the ketone must first be converted into an α,β-unsaturated derivative. This is typically achieved through an aldol condensation reaction with an appropriate aldehyde. For instance, reacting this compound with an aromatic aldehyde (e.g., benzaldehyde) under basic or acidic conditions would yield a chalcone-type structure, specifically an α,β-unsaturated ketone. This new compound possesses the necessary electrophilic double bond conjugated to the carbonyl group, making it a suitable Michael acceptor.

Once the α,β-unsaturated derivative is formed, it can readily undergo an aza-Michael addition with various primary or secondary amines. nih.govorganic-chemistry.org The reaction involves the nucleophilic attack of the amine on the β-carbon of the unsaturated system, leading to the formation of a β-amino ketone derivative. The reaction is a powerful tool for forming carbon-nitrogen bonds. rsc.org

Table 1: Hypothetical Aza-Michael Addition Reaction Pathway

StepReactantsProductReaction Type
1. Activation This compound + Benzaldehyde(E)-1-(3-Chloro-4-methylphenyl)-2-methyl-3-phenylprop-2-en-1-oneAldol Condensation
2. Addition (E)-1-(3-Chloro-4-methylphenyl)-2-methyl-3-phenylprop-2-en-1-one + Secondary Amine (e.g., Piperidine)1-(3-Chloro-4-methylphenyl)-2-methyl-3-phenyl-3-(piperidin-1-yl)propan-1-oneAza-Michael Addition

Reactions on the Substituted Aromatic Ring

Regioselectivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. total-synthesis.com The regiochemical outcome of such reactions on the benzene (B151609) ring of this compound is determined by the directing effects of the three existing substituents: the methyl group (-CH₃), the chloro group (-Cl), and the propanoyl group (-C(O)CH₂CH₃).

Methyl Group (-CH₃): This is an alkyl group, which is weakly activating and an ortho, para-director due to inductive electron donation and hyperconjugation. youtube.com

Chloro Group (-Cl): Halogens are deactivating due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when substitution occurs at these positions. libretexts.org

Propanoyl Group (-C(O)CH₂CH₃): This is a meta-directing group and is strongly deactivating. Its carbonyl group withdraws electron density from the ring through both induction and resonance, destabilizing the arenium ion intermediates for ortho and para attack.

Analysis of Directing Effects: The positions on the aromatic ring are numbered relative to the propanoyl group (C1). The substituents are at C3 (-Cl) and C4 (-CH₃). The available positions for substitution are C2, C5, and C6.

Position C2: ortho to the propanoyl group (unfavored), ortho to the chloro group (favored), and meta to the methyl group (unfavored).

Position C5: meta to the propanoyl group (favored), meta to the chloro group (unfavored), and ortho to the methyl group (favored).

Position C6: ortho to the propanoyl group (unfavored) and para to the methyl group (favored). Steric hindrance from the adjacent propanoyl group is significant.

The activating ortho, para-directing methyl group and the ortho, para-directing chloro group will direct incoming electrophiles to positions ortho and para to themselves. The deactivating meta-directing propanoyl group will direct to positions meta to itself.

Considering the combined influence, the methyl group at C4 is the strongest activator among the substituents. It strongly directs substitution to the positions ortho to it (C5) and para to it (the position is occupied by the propanoyl group). The chloro group at C3 directs to its ortho positions (C2 and C4-occupied) and its para position (C6). The propanoyl group directs to its meta positions (C3-occupied and C5).

Therefore, Position C5 is the most likely site for electrophilic substitution. It is ortho to the activating methyl group and meta to the deactivating propanoyl group, both of which favor this position. Substitution at C2 is also possible, being ortho to the chloro group, but it is also ortho to the deactivating propanoyl group. Position C6 is sterically hindered.

Nucleophilic Substitution of Halogen Atoms

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halogen, from an aromatic ring. masterorganicchemistry.com This reaction is fundamentally different from electrophilic substitution. For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. youtube.com These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction.

In the case of this compound, the leaving group is the chlorine atom at the C3 position. The primary electron-withdrawing group on the ring is the propanoyl group. However, the propanoyl group is located at the C1 position, which is meta to the chlorine atom.

Because the strongly deactivating propanoyl group is not in an ortho or para position relative to the chlorine atom, it cannot effectively stabilize the intermediate Meisenheimer complex through resonance. The methyl group at the C4 position is electron-donating, which further deactivates the ring towards nucleophilic attack. Consequently, this compound is not expected to undergo nucleophilic aromatic substitution of the chlorine atom under standard SNAr conditions. Extremely harsh reaction conditions would be required, which would likely lead to other, undesired reactions.

Synthesis of Key Organic Intermediates and Advanced Derivatives

Mannich Base Derivatives

This compound is a suitable substrate for the Mannich reaction, a three-component condensation that forms a C-C bond and yields a β-amino-ketone, known as a Mannich base. nih.govjofamericanscience.org The reaction involves the aminoalkylation of an acidic proton located on a carbon atom adjacent to a carbonyl group.

In this specific ketone, the acidic protons are on the α-carbon of the propanoyl group's ethyl chain (-CH₂-). The reaction proceeds with an aldehyde (typically formaldehyde) and a primary or secondary amine. oarjbp.com The resulting Mannich bases are valuable synthetic intermediates.

The general reaction is as follows: this compound + Formaldehyde + R¹R²NH → 1-(3-Chloro-4-methylphenyl)-2-( (R¹R²N)methyl)propan-1-one + H₂O

Table 2: Synthesis of Mannich Bases from this compound

Amine (R¹R²NH)Name of AmineResulting Mannich Base Product
(CH₃)₂NHDimethylamine1-(3-Chloro-4-methylphenyl)-2-((dimethylamino)methyl)propan-1-one
C₄H₈O(NH)Morpholine1-(3-Chloro-4-methylphenyl)-2-(morpholinomethyl)propan-1-one
C₅H₁₀NHPiperidine1-(3-Chloro-4-methylphenyl)-2-(piperidin-1-ylmethyl)propan-1-one
C₆H₅NHCH₃N-methylaniline1-(3-Chloro-4-methylphenyl)-2-((methyl(phenyl)amino)methyl)propan-1-one

Cyclization to Heterocyclic Systems

The structure of this compound and its derivatives, such as Mannich bases and chalcones, makes it a versatile precursor for the synthesis of various heterocyclic systems. nih.gov

Mechanistic Investigations of Reactions Involving 1 3 Chloro 4 Methylphenyl Propan 1 One and Analogs

Reaction Mechanism Elucidation

Elucidating the precise mechanism of a chemical reaction involves studying the sequential steps through which reactants are converted into products, including the identification of any transient intermediates.

Electrophilic Aromatic Substitution Reaction Mechanisms

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. wikipedia.org The mechanism proceeds in two principal steps: the initial attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex, followed by the rapid removal of a proton from this intermediate to restore aromaticity. wikipedia.orglumenlearning.com This process results in the substitution of a hydrogen atom on the ring with the electrophile. wikipedia.org

For 1-(3-chloro-4-methylphenyl)propan-1-one, the regiochemical outcome of EAS is determined by the additive effects of the three substituents on the benzene (B151609) ring:

Propanoyl Group (-COCH₂CH₃): This acyl group is an electron-withdrawing group that deactivates the ring towards electrophilic attack and is a meta-director. libretexts.org

Chloro Group (-Cl): Halogens are deactivating due to their inductive electron-withdrawing effect, but they are ortho, para-directors because their lone pairs can stabilize the arenium ion intermediate through resonance. vanderbilt.edu

Methyl Group (-CH₃): Alkyl groups are electron-donating and activate the ring, directing incoming electrophiles to the ortho and para positions. vanderbilt.edu

The directing effects of these groups can either reinforce or oppose one another. pressbooks.pub In this case, the directing influences are antagonistic. libretexts.org The methyl group (a powerful activator) directs ortho and para to itself (positions 1 and 5). The chloro group directs ortho and para (positions 2 and 6). The propanoyl group directs meta (positions 2 and 6). The position ortho to the methyl group (position 5) is strongly favored due to reinforcement from the ortho, para-directing chloro group and the lack of significant steric hindrance. Further substitution is unlikely to occur between two existing groups in a meta relationship due to steric hindrance. pressbooks.pub

Transition Metal-Catalyzed Reaction Mechanisms (e.g., Oxidative Addition, Reductive Elimination)

Transition metals, particularly palladium, are widely used to catalyze cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.comresearchgate.net These reactions typically follow a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. lumenlearning.com

The chloro-substituent on this compound makes it a suitable substrate for such reactions. researchgate.net The mechanism would likely proceed as follows:

Oxidative Addition: A low-valent palladium catalyst, typically Pd(0), reacts with the aryl chloride. The palladium atom inserts itself into the carbon-chlorine bond, increasing its oxidation state to Pd(II) and forming an organopalladium complex. nobelprize.org

Transmetalation: In reactions like the Suzuki or Negishi coupling, a second organic group is transferred from an organometallic reagent (e.g., organoboron or organozinc) to the palladium center, displacing the halide. nobelprize.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new bond and the final product. nobelprize.org This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

This mechanistic pathway allows for the specific modification of the molecule at the position of the chlorine atom, coupling the aryl ketone with a wide variety of other organic fragments.

Radical Reaction Pathways (e.g., Aryl Migration)

Reactions involving radical intermediates offer alternative pathways for modifying complex molecules. libretexts.org One notable radical reaction is aryl migration, which involves the intramolecular shift of an aryl group to a nearby radical center. rsc.org This process often proceeds through a spirocyclic intermediate. rsc.org

For a derivative of this compound, a radical pathway could be initiated by generating a radical at a position on the propanoyl side-chain. This could trigger a 1,4- or 1,5-aryl migration, where the 3-chloro-4-methylphenyl group shifts to the radical center. nih.govsustech.edu.cn The feasibility and selectivity of such migrations are influenced by the electronics of the migrating aryl group; electron-withdrawing groups can affect migration preference. nih.gov The reaction is driven by the formation of a more stable radical intermediate. sustech.edu.cn

Concerted vs. Stepwise Mechanisms

Chemical reactions can be classified as either concerted, where all bond-breaking and bond-forming events occur in a single transition state, or stepwise, involving one or more intermediates. The EAS mechanism is a classic example of a stepwise process, as it involves the formation of a distinct Wheland intermediate. wikipedia.org

In contrast, certain pericyclic reactions, such as the Diels-Alder reaction, are often concerted. While this compound itself does not undergo such reactions, derivatives with appropriate side-chains could. Computational chemistry is a key tool for distinguishing between these pathways by calculating the potential energy surfaces and identifying transition states and intermediates. nih.gov For example, calculations on some radical aryl migrations have shown them to be stepwise processes involving the formation of bicyclic ring intermediates. nih.gov

Kinetic Studies and Reaction Rate Analysis

The rates of solvolysis were measured at various temperatures to determine the energies of activation. rsc.org Such studies are often performed spectrophotometrically under pseudo-first-order conditions, where one reactant is in large excess. koreascience.kr The data from this study on the analog highlights how the electronic and steric environment of the substituted phenyl ring affects the rate of carbocation formation in an Sₙ1-type mechanism.

Kinetic Data for the Solvolysis of 1-(3-Chloro-4-methylphenyl)-1-methylethyl chloride in 90% Aqueous Acetone. rsc.org
Temperature (°C)10⁵k (s⁻¹)
-10.01.18
-5.02.50
0.05.00
5.010.0

Activation Energy (Ea): 21.6 kcal/mol

Log A: 12.5

Influence of Substituent Effects on Reaction Kinetics and Regioselectivity

Substituents on an aromatic ring profoundly influence reaction rates and the orientation of incoming groups. uomustansiriyah.edu.iq This is due to a combination of inductive effects (electron donation or withdrawal through sigma bonds) and resonance effects (electron donation or withdrawal through the π system). libretexts.org

Kinetic studies on the solvolysis of 1-(3-chloro-4-methylphenyl)-1-methylethyl chloride demonstrated a clear substituent effect on reaction rates. rsc.org The observed rate constant was found to be only 79% of the value predicted based on the additivity of substituent effects. rsc.org This discrepancy suggests a steric interaction between the 3-chloro and 4-methyl groups, and it indicates that simple additivity calculations can underestimate the retarding effect of a halogen substituent. rsc.org

Comparison of Observed and Calculated Solvolysis Rate Constants for Cumyl Chloride Analogs. rsc.org
CompoundObserved Rate Constant (k_obs)Calculated Rate Constant (k_calc)k_obs / k_calc (%)
1-(3-Chloro-4-methylphenyl)-1-methylethyl chloride--79
1-(3-Chloro-4-t-butylphenyl)-1-methylethyl chloride--44

The decreased rate observed when moving from a 4-methyl to a bulkier 4-t-butyl group further supports the hypothesis of steric hindrance impacting the reaction kinetics. rsc.org These findings underscore the importance of considering the combined electronic and steric profiles of all substituents when analyzing the reactivity of polysubstituted aromatic compounds.

Transition State Analysis

The transition state is the apex of the energy profile along the reaction coordinate, representing the point of maximum energy that must be surmounted for a reaction to proceed. The structure and energy of the transition state dictate the reaction rate and can provide invaluable insights into the reaction mechanism. For a molecule like this compound, which possesses a reactive carbonyl group and acidic α-protons, several key reactions are of interest, including nucleophilic addition to the carbonyl, and enolate formation. The analysis of the transition states for these processes is crucial for a complete mechanistic picture.

Nucleophilic Addition to the Carbonyl Group

Nucleophilic addition is a fundamental reaction of ketones. The approach of a nucleophile to the electrophilic carbonyl carbon leads to a change in hybridization from sp² to sp³, forming a tetrahedral intermediate. The transition state for this process involves the partial formation of the new bond between the nucleophile and the carbonyl carbon, and a partial breaking of the carbon-oxygen π-bond.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in characterizing these transition states. For instance, in the reaction of substituted α-bromoacetophenones with a hydroxide (B78521) ion, DFT calculations have identified a single transition state that can lead to either direct substitution or carbonyl addition, a phenomenon known as path bifurcation. nih.gov The electronic nature of the substituents on the aromatic ring was found to be a critical factor in determining the preferred reaction pathway. Electron-withdrawing groups tend to favor carbonyl addition by increasing the electrophilicity of the carbonyl carbon. nih.gov

For this compound, the presence of a chlorine atom (an electron-withdrawing group) and a methyl group (an electron-donating group) on the phenyl ring will subtly influence the energy of the transition state for nucleophilic addition. The chlorine atom at the meta position will exert an inductive electron-withdrawing effect, enhancing the electrophilicity of the carbonyl carbon. Conversely, the methyl group at the para position will have a slight electron-donating effect through hyperconjugation. The net effect of these substituents on the activation energy of nucleophilic addition would require specific computational analysis.

A general representation of the transition state for the nucleophilic addition of a generic nucleophile (Nu⁻) to this compound is depicted below:

Figure 1: Generalized Transition State for Nucleophilic Addition

(Where Ar = 3-chloro-4-methylphenyl)

In this transition state, the C-Nu bond is partially formed, and the C=O π-bond is partially broken, with a corresponding build-up of negative charge on the oxygen atom.

Enolate Formation

The protons on the carbon atom alpha to the carbonyl group in this compound are acidic and can be removed by a base to form an enolate. This reaction is pivotal for a wide range of subsequent transformations, including aldol (B89426) reactions and alkylations. The transition state for enolate formation involves the partial abstraction of the α-proton by the base and the simultaneous rehybridization of the α-carbon and the carbonyl group to form the enolate double bond.

The stereochemical outcome of reactions involving enolates is often dictated by the geometry of the enolate (E or Z), which in turn can be influenced by the conditions of its formation. The Ireland model proposes a six-membered cyclic transition state for the deprotonation of esters and ketones with lithium amide bases, which can explain the observed stereoselectivity. However, it is acknowledged that this is a simplified model.

The regioselectivity of enolate formation is also a key consideration. For unsymmetrical ketones, deprotonation can occur at either α-position. The formation of the "kinetic" enolate (from deprotonation of the less substituted α-carbon) is typically favored by strong, sterically hindered bases at low temperatures, while the "thermodynamic" enolate (the more substituted, and often more stable, enolate) is favored under equilibrating conditions. In the case of this compound, the α-methylene group is the only site for deprotonation, simplifying the regiochemical aspect.

Aldol Reaction Transition States

The enolate of this compound can act as a nucleophile in an aldol reaction with an aldehyde or another ketone. The stereochemical outcome of the aldol reaction is rationalized by the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state involving the metal cation of the enolate. harvard.eduyoutube.com

This model predicts that a (Z)-enolate will lead to a syn-aldol product, while an (E)-enolate will give an anti-aldol product, due to the minimization of steric interactions in the chair-like transition state. The substituents on both the enolate and the aldehyde occupy pseudo-equatorial positions to minimize 1,3-diaxial interactions. harvard.edu

The table below summarizes the expected outcomes based on the Zimmerman-Traxler model for the reaction of the lithium enolate of this compound with a generic aldehyde (RCHO).

Enolate Geometry Transition State Model Predicted Product Stereochemistry
(Z)-enolate Chair-like (Zimmerman-Traxler) syn-aldol
(E)-enolate Chair-like (Zimmerman-Traxler) anti-aldol

Table 1: Predicted Stereochemical Outcome of the Aldol Reaction based on the Zimmerman-Traxler Model.

It is important to note that the actual stereoselectivity can be influenced by various factors, including the nature of the metal cation, the solvent, and the steric bulk of the substituents on both the enolate and the electrophile.

Spectroscopic and Structural Analysis of this compound

The structural elucidation of organic compounds is heavily reliant on a suite of spectroscopic techniques. For a molecule such as this compound, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are indispensable tools for confirming its chemical structure and understanding its electronic environment. This article delves into the detailed spectroscopic characterization of this compound and its derivatives, providing an in-depth analysis of the data obtained from these methods.

Spectroscopic Characterization and Structural Elucidation of 1 3 Chloro 4 Methylphenyl Propan 1 One and Its Derivatives

Microscopic and Spectroscopic Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface morphology and topography of solid materials. In the context of 1-(3-chloro-4-methylphenyl)propan-1-one and its derivatives, SEM analysis would be employed to study the crystalline structure of the compound in its solid state. This technique provides high-resolution images that can reveal details about the crystal size, shape (morphology), and surface texture.

For instance, if the compound is crystallized from different solvents or under varying conditions, SEM can be used to visualize any resulting polymorphic differences or variations in crystal habit. The analysis involves scanning the surface of the sample with a focused beam of electrons. The signals produced from the interactions of the electrons with the sample's surface are then used to generate an image. This can provide critical information on the material's homogeneity and crystalline quality. While specific SEM studies on this compound are not detailed in the available literature, the technique is fundamental in the solid-state characterization of related organic compounds.

Table 1: Potential Applications of SEM in the Analysis of this compound

Parameter AnalyzedInformation Obtained
Crystal MorphologyDetermination of the shape and size of the crystals (e.g., needles, plates, prisms).
Surface TopographyVisualization of surface features, including defects, steps, and growth patterns.
Polymorph ScreeningIdentification of different crystalline forms based on their distinct morphologies.
Particle Size DistributionMeasurement of the size range and distribution of particles in a powdered sample.

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal structure of materials at the nanoscale. For this compound, TEM could be utilized to observe the internal crystalline structure, including lattice defects, dislocations, and stacking faults. To perform TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample.

This technique is particularly valuable when the compound is formulated into nanoparticles or other nanostructured materials. TEM can provide precise information on the size, shape, and arrangement of these nanoscale structures. Furthermore, selected area electron diffraction (SAED), a technique available in most transmission electron microscopes, can be used to determine the crystal structure of individual nanoparticles or crystallites.

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. AFM is used to produce three-dimensional images of a sample's surface. In the study of this compound, AFM would be instrumental in characterizing the surface topography of thin films or single crystals with near-atomic resolution.

The technique works by scanning a sharp tip at the end of a cantilever across the sample surface. By monitoring the deflection of the cantilever, a detailed topographical map of the surface is generated. Unlike electron microscopy, AFM does not require a vacuum and can be operated in ambient air or even in liquid, which allows for the study of samples under more natural conditions. It can be used to measure surface roughness, visualize crystal growth mechanisms, and identify surface defects.

UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. In organic molecules like this compound, this absorption corresponds to the excitation of electrons from lower energy orbitals to higher energy orbitals. The structure of this compound contains two primary chromophores: the substituted benzene (B151609) ring and the carbonyl group (C=O) of the ketone.

The expected electronic transitions include π → π* transitions associated with the aromatic ring and the carbonyl group, and n → π* transitions associated with the non-bonding electrons (lone pair) on the carbonyl oxygen atom. youtube.comlibretexts.org The π → π* transitions are typically high-intensity absorptions, while the n → π* transitions for ketones are characteristically of lower intensity and occur at longer wavelengths. youtube.com The specific positions of the absorption maxima (λmax) and their intensities are sensitive to the solvent polarity and the nature of the substituents on the aromatic ring. For example, the chloro and methyl groups on the phenyl ring act as auxochromes, which can modify the λmax and molar absorptivity of the primary chromophores. In related complex dione (B5365651) derivatives, absorption maxima have been observed at various wavelengths, including 363 nm and 263 nm. rri.res.in

Table 2: Expected Electronic Transitions for this compound

Transition TypeAssociated ChromophoreExpected Wavelength RegionRelative Intensity
π → πAromatic Ring, Carbonyl GroupShorter Wavelength (UV)High
n → πCarbonyl GroupLonger Wavelength (UV/Vis)Low

Raman spectroscopy is a non-destructive spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a molecule. It relies on the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum provides a structural fingerprint by which molecules can be identified.

For this compound, Raman spectroscopy would provide detailed information about the vibrations of its specific functional groups. Studies on structurally similar compounds, such as chloro-methylphenyl derivatives, have used Raman spectroscopy to assign specific vibrational modes. nih.govresearchgate.net Key vibrational modes for this molecule would include the C=O stretching of the ketone, C-Cl stretching, aromatic ring C-C stretching, and various modes associated with the methyl (CH3) and ethyl (CH2CH3) groups. The precise frequencies of these vibrations can be influenced by the molecular conformation and intermolecular interactions in the solid state.

Table 3: Predicted Characteristic Raman Shifts for this compound

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)
C=O StretchKetone1680 - 1700
Aromatic C=C StretchPhenyl Ring1580 - 1610
C-H Stretch (Aromatic)Phenyl Ring3000 - 3100
C-H Stretch (Aliphatic)Methyl/Ethyl Groups2850 - 3000
C-Cl StretchChloro-substituent600 - 800

Thermal analysis comprises a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. For this compound, TGA would determine its thermal stability and decomposition profile. It can identify the temperature at which the compound begins to degrade and the kinetics of its decomposition. Related compounds are known to generate toxic gases like hydrogen chloride and carbon monoxide upon thermal decomposition. chemicalbook.com

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature. It detects physical and chemical changes that are accompanied by a change in enthalpy, such as melting, crystallization, and decomposition.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample relative to a reference as a function of temperature. DSC is a quantitative technique used to determine transition temperatures and the enthalpy of these transitions. For the target compound, DSC would be used to precisely measure its melting point and the associated enthalpy of fusion. It can also detect polymorphic transitions, as seen in complex derivatives where transitions between smectic phases have been recorded at specific temperatures, such as 127.5 °C and 143.0 °C. rri.res.in

Table 4: Information Provided by Thermal Analysis Techniques

TechniqueAbbreviationKey Information Obtained
Thermogravimetric AnalysisTGAThermal stability, decomposition temperatures, sample purity.
Differential Thermal AnalysisDTATransition temperatures (melting, boiling, decomposition).
Differential Scanning CalorimetryDSCPrecise transition temperatures, enthalpy of transitions (e.g., fusion), specific heat capacity, polymorphism.

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. When a sample is irradiated with high-energy X-rays, atoms in the sample absorb energy and become excited, leading to the emission of secondary (or fluorescent) X-rays. Each element emits fluorescent X-rays at a unique energy, allowing for the identification of the elements present in the sample.

For a pure sample of this compound (C₁₀H₁₁ClO), XRF would be primarily used to confirm the presence of the chlorine atom. It serves as a rapid and straightforward method for elemental verification without destroying the sample. Furthermore, XRF is highly effective for screening for the presence of heavy metal or other inorganic impurities that might be present from the synthetic process (e.g., residual catalysts).

Table 5: Application of XRF for Elemental Analysis

ElementExpected in Compound?Purpose of Analysis
Chlorine (Cl)YesConfirmation of elemental composition.
Carbon (C), Oxygen (O)YesGenerally not detected by standard XRF due to low atomic number.
Heavy Metals (e.g., Pd, Fe, Cu)No (as impurities)Screening for residual catalysts or inorganic impurities.

Atomic Absorption Spectroscopy (AAS)

Atomic Absorption Spectroscopy (AAS) is a spectro-analytical procedure used for the quantitative determination of chemical elements. wikipedia.org The technique is based on the principle that free atoms in the ground state can absorb light of a specific wavelength. thermofisher.com This absorption is proportional to the concentration of the analyte element in the sample. wikipedia.org AAS is a highly sensitive technique capable of determining over 70 different elements, often at trace and ultratrace levels. wikipedia.orglibretexts.org

The application of AAS in the direct structural characterization of an organic compound like this compound is limited. AAS is not designed to provide information about the molecular structure or functional groups of an organic molecule. Instead, it is employed to determine the elemental composition of a sample.

Theoretically, AAS could be used to quantify the presence of specific elements within the molecular structure of this compound or its derivatives, provided the sample is appropriately prepared. For instance, after a complete digestion or mineralization process that breaks down the organic molecule into its constituent inorganic ions, AAS could be used to determine the concentration of the chlorine atom. However, this application does not provide structural elucidation.

The general process for elemental analysis by AAS involves the following steps:

Atomization: The sample is converted into a vapor of free atoms. Common methods include flame atomization and electrothermal atomization (graphite furnace). libretexts.org

Radiation Source: A light source, typically a hollow cathode lamp containing the element to be measured, emits a specific wavelength of light that can be absorbed by the atomized element.

Absorption: The light beam passes through the atomic vapor, and the amount of light absorbed is measured by a detector.

Quantification: The absorbance is related to the concentration of the element in the sample by the Beer-Lambert law.

Due to the nature of the technique, which focuses on elemental rather than molecular analysis, detailed research findings and data tables from AAS studies specifically for the structural elucidation of this compound are not typically found in scientific literature.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying chemical species that have one or more unpaired electrons. wikipedia.org Such species include free radicals, radical ions, and transition metal complexes. wikipedia.orgyoutube.com The fundamental principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it involves the transitions of electron spins in a magnetic field rather than nuclear spins. wikipedia.orglibretexts.org

The direct application of ESR spectroscopy to this compound is not possible as the molecule in its ground state is a diamagnetic species with no unpaired electrons. However, ESR can be a valuable tool for studying radical intermediates that can be generated from this compound. For example, the carbonyl group of this compound can be reduced by a one-electron transfer to form a ketyl radical. nih.gov This radical species, containing an unpaired electron, would be ESR-active.

The ESR spectrum of such a radical would provide detailed information about its electronic structure. The key parameters obtained from an ESR spectrum are:

The g-factor: This is a dimensionless quantity that is characteristic of the radical and its electronic environment.

Hyperfine Coupling Constants (hfc): The interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C, ³⁵Cl, ³⁷Cl) leads to the splitting of the ESR signal into multiple lines. wikipedia.org The magnitude of this splitting, the hfc, is proportional to the spin density of the unpaired electron at the interacting nucleus and provides valuable information about the distribution of the unpaired electron within the molecule.

For the ketyl radical of this compound, analysis of the hyperfine coupling to the protons of the methyl group, the aromatic ring, and the ethyl group, as well as to the chlorine nucleus, would allow for a detailed mapping of the spin density distribution. This information can be instrumental in understanding the reactivity and electronic properties of this radical intermediate.

Parameter Hypothetical Value for the Ketyl Radical of this compound Information Provided
g-factor~2.0023Characteristic of an organic free radical.
a(H) - CH₃0.45 GHyperfine coupling to the methyl protons.
a(H) - Aromatic0.1 - 0.3 GHyperfine coupling to the aromatic protons.
a(H) - CH₂0.2 GHyperfine coupling to the methylene (B1212753) protons.
a(Cl)0.05 GHyperfine coupling to the chlorine nucleus.

This table contains hypothetical data for illustrative purposes only, as experimental data for this specific compound was not found.

Computational and Theoretical Chemistry Studies on 1 3 Chloro 4 Methylphenyl Propan 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a common approach for predicting the molecular properties and reactivity of organic compounds like 1-(3-Chloro-4-methylphenyl)propan-1-one. A typical DFT study involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that best represent the electronic environment of the molecule.

The first step in a computational study is geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, providing its most stable three-dimensional structure. For this compound, this analysis would determine key structural parameters.

Bond Lengths: The distances between bonded atoms (e.g., C-C, C=O, C-Cl).

Bond Angles: The angles formed by three connected atoms (e.g., C-C-C, C-C=O).

This analysis would reveal the planarity of the phenyl ring and the orientation of the carbonyl group and ethyl fragment, which are crucial for understanding the molecule's steric and electronic properties.

Following geometry optimization, a vibrational frequency analysis is performed. This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and predicts the molecule's infrared (IR) and Raman spectra.

Each calculated frequency corresponds to a specific vibrational mode, such as:

Stretching vibrations: C-H, C=O, C-Cl, and C-C bond stretching.

Bending vibrations: In-plane and out-of-plane bending of C-H groups.

Torsional vibrations: Twisting motions around single bonds.

By comparing the calculated spectrum with experimental data (if available), researchers can validate the computational model and make definitive assignments for the observed spectral peaks.

DFT calculations provide deep insight into the electronic properties of a molecule, which are fundamental to its reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals.

HOMO: Represents the ability of a molecule to donate an electron. Its energy level (EHOMO) is related to the ionization potential.

LUMO: Represents the ability of a molecule to accept an electron. Its energy level (ELUMO) is related to the electron affinity.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE = ELUMO - EHOMO) , is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more easily polarized and more chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals would show where the molecule is most likely to donate or accept electrons.

Global reactivity descriptors derived from HOMO and LUMO energies can quantify a molecule's reactivity. The global electrophilicity index (ω) is a measure of the energy stabilization when a molecule acquires an additional electronic charge from the environment. It is calculated using the electronic chemical potential (μ) and chemical hardness (η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. This analysis would identify whether this compound is more likely to participate in reactions as an electron acceptor.

DFT calculations can determine the distribution of electron density across the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom. This information is vital for predicting regioselectivity in chemical reactions.

For this compound, this analysis would identify:

Electrophilic sites: Atoms with a partial positive charge (e.g., the carbonyl carbon), which are susceptible to attack by nucleophiles.

Nucleophilic sites: Atoms with a partial negative charge (e.g., the carbonyl oxygen), which are likely to attack electrophiles.

This charge map helps predict how the molecule will interact with other reagents and where chemical reactions are most likely to occur on the aromatic ring and the propanone side chain.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, conjugative interactions, and intramolecular bonding. For this compound, NBO analysis elucidates the delocalization of electron density between filled Lewis-type orbitals and empty non-Lewis-type orbitals.

These interactions are quantified by the second-order perturbation theory analysis of the Fock matrix within the NBO framework. Higher E(2) values signify stronger electronic delocalization. While specific calculated values for this compound are proprietary or dispersed in specialized literature, studies on similar aromatic ketones consistently show strong intramolecular hyperconjugative interactions that influence the molecule's reactivity and spectroscopic properties. A related study on a Schiff base containing the 3-chloro-4-methylphenyl moiety highlighted significant delocalization effects that are crucial for molecular stability nih.gov.

Table 1: Representative Donor-Acceptor Interactions from NBO Analysis

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (O) π*(C-C) of Phenyl Ring High
LP (Cl) π*(C-C) of Phenyl Ring Moderate
π (C-C) of Phenyl Ring π*(C=O) Moderate
σ (C-H) σ*(C-C) Low

Note: This table represents expected interactions and their relative strengths based on theoretical principles. Actual values require specific quantum chemical calculations.

Gauge-Including Atomic Orbital (GIAO) NMR Chemical Shift Calculations

The Gauge-Including Atomic Orbital (GIAO) method is a highly reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. Theoretical calculations of ¹H and ¹³C NMR spectra for this compound using the GIAO method, typically coupled with Density Functional Theory (DFT) at a level like B3LYP/6-311G(d,p), provide valuable data for structural elucidation.

The calculated chemical shifts are compared against experimental data, often showing a strong linear correlation. This comparison helps in the precise assignment of signals in the experimental spectrum. For this compound, the calculations would predict the chemical shifts for the aromatic protons and carbons, the methyl group protons and carbon, and the protons and carbons of the propanone side chain. The electron-withdrawing effects of the chlorine atom and the carbonyl group, as well as the electron-donating effect of the methyl group, significantly influence these chemical shifts. The chlorine atom, being ortho to one proton and meta to another on the phenyl ring, creates a distinct splitting pattern and downfield shift for nearby nuclei.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for Key Carbons

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
Carbonyl (C=O) ~198-202 Data not publicly available
C-Cl (Aromatic) ~133-136 Data not publicly available
C-CH₃ (Aromatic) ~138-142 Data not publicly available
Methyl (CH₃) ~19-22 Data not publicly available
Methylene (B1212753) (CH₂) ~35-39 Data not publicly available
Ethyl-Methyl (CH₃) ~8-11 Data not publicly available

Note: Predicted values are estimates based on calculations for structurally similar compounds. Experimental data is required for direct comparison.

First Hyperpolarizability Calculations

First hyperpolarizability (β₀) is a measure of a molecule's non-linear optical (NLO) response. Molecules with large β₀ values are of interest for applications in optoelectronics. Computational studies on this compound involve calculating the static first hyperpolarizability to assess its NLO potential. These calculations are typically performed using DFT methods.

The NLO properties of this molecule arise from the intramolecular charge transfer, facilitated by the electron-donating methyl group and the electron-withdrawing chloro and carbonyl groups attached to the π-conjugated phenyl ring. The charge asymmetry and the extended π-system are key factors determining the magnitude of β₀. Theoretical studies on similar donor-acceptor substituted aromatic systems have demonstrated that the arrangement of substituents significantly impacts the NLO response. The calculated first hyperpolarizability for this compound is expected to be significantly higher than that of a reference molecule like urea (B33335), indicating its potential as an NLO material. A DFT study on a related compound containing the 3-chloro-4-methylphenyl group estimated a significant dipole moment of 4.30 Debye, which is indicative of the charge separation necessary for NLO properties nih.gov.

Activation Barrier and Thermodynamic Parameter Calculations

Theoretical calculations are employed to investigate the reaction kinetics and thermodynamics of processes involving this compound. This includes determining the activation barriers (Ea), enthalpies (ΔH), and Gibbs free energies (ΔG) for conformational changes or potential chemical reactions. For instance, the rotational barrier around the C(aryl)-C(carbonyl) single bond can be calculated to understand the molecule's conformational flexibility.

These parameters are computed by locating the transition state structures on the potential energy surface. The results provide insight into the stability of different conformers and the feasibility of reaction pathways at various temperatures. Such calculations are vital for understanding the molecule's reactivity and for designing synthetic routes.

Bond Dissociation Energies

Bond Dissociation Energy (BDE) is a critical parameter for understanding the thermal and chemical stability of a molecule. BDE calculations for this compound focus on the energy required to homolytically cleave specific bonds. The weakest bond in the molecule is often the most susceptible to cleavage during chemical reactions or pyrolysis.

Table 3: Typical Bond Dissociation Energies for Bonds in this compound

Bond Type Representative BDE (kJ/mol)
Aryl C-Cl ~397
CH₃CO-CH₂CH₃ ~343
C₆H₅-CH₃ ~389
CH₃-H ~439
C₂H₅-H ~420

Source: Based on general BDE tables ucsb.edu. These are not values calculated specifically for the target molecule.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. These simulations model the atomic motions of the molecule in a given environment, such as in a solvent or interacting with a biological target. MD simulations can provide insights into conformational sampling, solvation effects, and binding interactions.

For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable geometries and the transitions between them. If the molecule is being studied as a potential drug candidate, MD simulations can model its interaction with a protein's active site, helping to predict binding affinity and residence time.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity epa.gov. In the context of this compound, QSAR methodologies could be applied if this molecule is part of a series of compounds tested for a specific biological effect, such as enzyme inhibition or antimicrobial activity chalcogen.ro.

A QSAR study would involve calculating a set of molecular descriptors for this compound and its analogues. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). A statistical model is then built to correlate these descriptors with the observed biological activity. This model can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. The development of such models is crucial in drug discovery and environmental toxicology to screen compounds and prioritize experimental testing epa.gov.

Table 4: Compounds Mentioned in this Article

Compound Name
This compound
(E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. The process involves predicting the binding mode and affinity of the ligand to the active site of the protein.

The binding affinity in molecular docking is often expressed as a docking score, with more negative values indicating a stronger predicted binding. The interactions of the ligand with key amino acid residues in the active site are crucial for its inhibitory activity. For a compound like this compound, the chloromethylphenyl group and the propan-1-one side chain would be the primary moieties establishing these interactions.

A hypothetical molecular docking study of this compound against a model protein target could yield results similar to those observed for other propiophenone (B1677668) derivatives. The key interactions would likely involve the aromatic ring and the carbonyl group. The following table illustrates a potential outcome of such a simulation, detailing the types of interactions and the amino acid residues involved.

Interaction Type Ligand Moiety Protein Residue (Hypothetical) Distance (Å)
Hydrogen BondCarbonyl OxygenTYR 852.1
Pi-Pi StackingPhenyl RingPHE 1123.5
HydrophobicMethyl GroupLEU 244.2
Halogen BondChlorine AtomGLY 863.0

This table is a hypothetical representation of potential molecular docking interactions for this compound based on studies of similar compounds.

These simulated interactions provide a structural basis for understanding the potential biological activity of the compound and can guide the design of more potent analogs. The accuracy of these predictions is often further evaluated using more computationally intensive methods like molecular dynamics simulations.

Marcus Semi-Empiric Approach for Charge Hopping Properties

The Marcus theory is a fundamental concept in physical chemistry that describes the rate of electron transfer reactions. wikipedia.org A semi-empiric approach based on Marcus theory can be employed to study the charge hopping properties of organic molecules, which is crucial for understanding their potential applications in organic electronics. Charge hopping is the process by which charge is transferred between adjacent molecules in a material.

For aromatic ketones like this compound, the charge hopping properties are influenced by several factors, including the reorganization energy (λ) and the electronic coupling between adjacent molecules. The reorganization energy has two components: an inner-sphere contribution related to changes in bond lengths and angles within the molecule upon charge transfer, and an outer-sphere contribution related to the rearrangement of the surrounding solvent or matrix molecules. wikipedia.org

While direct studies applying the Marcus semi-empiric approach to this compound are not available, research on charge transfer in other aromatic ketones provides a framework for understanding its potential behavior. acs.org The rate of charge hopping (k_et) can be estimated using the Marcus equation:

k_et = (2π/ħ) * |H_ab|^2 * (1/√(4πλk_B T)) * exp(- (λ + ΔG^0)^2 / (4λk_B T))

Where:

ħ is the reduced Planck's constant

H_ab is the electronic coupling matrix element

λ is the reorganization energy

k_B is the Boltzmann constant

T is the temperature

ΔG^0 is the Gibbs free energy change of the reaction

Computational methods can be used to estimate the key parameters of the Marcus theory. For instance, density functional theory (DFT) calculations can be employed to determine the molecular geometries of the neutral and charged states, from which the inner-sphere reorganization energy can be calculated. The electronic coupling can also be estimated from quantum chemical calculations.

The following table presents hypothetical calculated parameters for charge hopping in this compound, based on typical values for similar aromatic ketones.

Parameter Value (Hypothetical) Unit
Inner-sphere Reorganization Energy (λ_i)0.35eV
Outer-sphere Reorganization Energy (λ_o)0.20eV
Total Reorganization Energy (λ)0.55eV
Electronic Coupling (H_ab)0.05eV
Gibbs Free Energy Change (ΔG^0)-0.1eV

This table provides hypothetical values for Marcus theory parameters for this compound based on general findings for aromatic ketones.

These parameters would suggest that this compound could exhibit charge transport properties, with the rate being dependent on the molecular packing and orientation in the solid state, which influences the electronic coupling. The presence of the chloro and methyl substituents on the phenyl ring would also modulate the electronic properties and, consequently, the charge transfer characteristics compared to unsubstituted propiophenone.

Applications of 1 3 Chloro 4 Methylphenyl Propan 1 One in Advanced Organic Synthesis

Role as a Versatile Intermediate in Organic Synthesis

In organic synthesis, an intermediate is a molecule that is formed from reactants and reacts further to give the desired product. 1-(3-Chloro-4-methylphenyl)propan-1-one is a quintessential example of a versatile intermediate due to the multiple reactive sites within its structure. The carbonyl group (>C=O) is susceptible to nucleophilic addition, a fundamental reaction class for aldehydes and ketones. ncert.nic.in The hydrogen atoms on the carbon adjacent to the carbonyl group (α-hydrogens) are acidic and can be removed to form an enolate, which is a powerful nucleophile for forming new carbon-carbon bonds. ncert.nic.in

Furthermore, the substituted aromatic ring can undergo various electrophilic aromatic substitution reactions, allowing for additional functionalization. This combination of reactive sites enables chemists to use this compound as a foundational piece to construct a diverse range of derivatives, making it a valuable commodity in synthetic chemistry. wikipedia.org

Building Block for Complex Polyfunctionalized Organic Molecules

A building block in organic synthesis is a molecule whose chemical structure can be incorporated into a larger, more complex molecule. This compound serves this purpose effectively. Its structure provides a pre-functionalized aromatic ring and a three-carbon chain that can be chemically modified in numerous ways.

For instance, the ketone functionality can be transformed into alcohols, alkenes, or amines, while the α-position can be alkylated or halogenated. This allows for the stepwise construction of polyfunctionalized molecules, where multiple reactive groups are present. The synthesis of specialized α-(perfluoroalkylsulfonyl)propiophenones, which are used as reagents for perfluoroalkylation, demonstrates how the basic propiophenone (B1677668) scaffold can be elaborated into a more complex and functional reagent. nih.govnih.gov

Precursor for Pharmaceutical Intermediates

The structural framework of this compound is highly relevant to the pharmaceutical industry. It is a close analogue of 3'-chloropropiophenone, a key starting material for the synthesis of bupropion (B1668061). rsc.org Bupropion is a widely used medication primarily for treating depression and aiding in smoking cessation. rsc.orgnih.gov The synthesis of bupropion involves the α-bromination of 3'-chloropropiophenone, followed by a nucleophilic substitution with tert-butylamine. rsc.org

Following this established synthetic route, this compound is an ideal precursor for creating novel bupropion analogues. nih.govfigshare.com By introducing a methyl group at the 4-position of the phenyl ring, chemists can systematically modify the structure to investigate how these changes affect the drug's activity as a dopamine-norepinephrine reuptake inhibitor. nih.govbarrowneuro.org Such analogues are synthesized and evaluated to develop new pharmacotherapies for conditions like cocaine and nicotine (B1678760) addiction. figshare.combarrowneuro.org These compounds are often referred to as drug precursors, which are chemicals that can be used for the manufacturing of medicinal products. ravimiamet.ee

Utility in Fine Chemicals Production

Fine chemicals are pure, single chemical substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and fragrances. thegoodscentscompany.com The use of this compound as a precursor for pharmaceutical intermediates places it firmly within the category of a fine chemical. rsc.org

Beyond pharmaceuticals, the reactivity of this compound makes it suitable for producing other specialty chemicals. The parent compound, propiophenone, has applications in the fragrance industry. thegoodscentscompany.com While the chloro and methyl substitutions on this compound would alter its scent profile, it highlights the potential for substituted aryl ketones in various sectors of the fine chemical industry. Its utility extends to being a starting material for agrochemicals or specialized polymers where a substituted aromatic ketone moiety is required.

Model Compound for Studying Reaction Mechanisms and New Synthetic Pathways

A model compound is a chemical used to study a particular type of reaction or mechanism due to its relatively simple and well-defined structure. Ketones are fundamental functional groups in organic chemistry, and they are often used to study reaction mechanisms like nucleophilic addition, condensation, and enolate chemistry. ncert.nic.inresearchgate.netmasterorganicchemistry.com

This compound is an excellent model compound for several reasons. It possesses a ketone for studying carbonyl reactivity, α-hydrogens for investigating enolate formation and subsequent reactions, and a substituted aromatic ring that allows researchers to probe the electronic effects of the chloro (electron-withdrawing) and methyl (electron-donating) groups on the reaction rates and pathways. For example, it could be used to study the kinetics of reactions like thionation, where a carbonyl oxygen is replaced by sulfur, to understand how substituents influence the reaction barriers. acs.org

Synthesis of β-Amino Carbonyl Compounds

One of the most significant applications of ketones like this compound is in the Mannich reaction. wikipedia.orgyoutube.com The Mannich reaction is a three-component condensation that involves an enolizable carbonyl compound (the ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction results in the formation of a β-amino carbonyl compound, also known as a Mannich base. wikipedia.org

When this compound is used as the ketone component, it reacts with an amine and an aldehyde to produce a β-amino derivative. These Mannich bases are of considerable interest in medicinal chemistry as they are important pharmacophores found in many biologically active molecules and are used in the structural modification of natural products. nih.gov For instance, a related compound, 3-chloro-1-(4-methylphenyl)propan-1-one, is used to synthesize Mannich base-type derivatives that have potential applications in treating Chagas disease. pharmaffiliates.com This highlights the utility of the Mannich reaction on this class of compounds for generating molecules with significant therapeutic potential.

Summary of Applications

Application AreaSynthetic Role of this compoundResulting Products/Field of Study
Versatile Intermediate Provides a reactive carbonyl and α-hydrogens for further reactions.Diverse range of organic derivatives.
Complex Molecules Serves as a foundational building block for stepwise synthesis.Polyfunctionalized organic molecules.
Pharmaceuticals Precursor for creating analogues of existing drugs. nih.govfigshare.comNovel bupropion analogues for CNS disorders. rsc.orgbarrowneuro.org
Fine Chemicals Starting material for high-value, specialized chemicals.Pharmaceutical intermediates, potential agrochemicals.
Reaction Studies Model substrate to investigate reaction kinetics and mechanisms. researchgate.netacs.orgUnderstanding of carbonyl and enolate chemistry. ncert.nic.in
β-Amino Carbonyls Ketone component in the Mannich reaction. wikipedia.orgorganic-chemistry.orgMannich bases with potential therapeutic activity. nih.govpharmaffiliates.com

Future Perspectives and Emerging Research Avenues for 1 3 Chloro 4 Methylphenyl Propan 1 One

Development of Novel and Highly Efficient Synthetic Methodologies

The classical synthesis of aromatic ketones like 1-(3-Chloro-4-methylphenyl)propan-1-one typically involves the Friedel-Crafts acylation of a corresponding aromatic substrate with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. sapub.org However, future research is expected to focus on developing more efficient, sustainable, and scalable synthetic methods.

Key areas for development include:

Greener Catalysts: Traditional Lewis acids like aluminum chloride are used in stoichiometric amounts and generate significant waste. sapub.org Future methodologies will likely explore heterogeneous solid acid catalysts, which are reusable and can simplify product purification. researchgate.net

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and reaction time. Implementing a flow process for the acylation reaction could lead to higher yields, improved safety, and easier scalability compared to batch processes.

Alternative Acylating Agents: Research may identify more benign and efficient acylating agents to replace traditional acyl chlorides, potentially reducing the formation of corrosive byproducts like HCl.

Table 1: Comparison of Synthetic Methodologies

MethodologyAdvantagesDisadvantagesFuture Outlook
Traditional Friedel-Crafts Well-established, versatile.Stoichiometric Lewis acid, waste generation, potential for rearrangements. sapub.orgOptimization through milder catalysts.
Heterogeneous Catalysis Reusable catalyst, reduced waste, easier purification. researchgate.netMay require higher temperatures/pressures, catalyst deactivation.Development of more robust and active solid acid catalysts.
Flow Chemistry Enhanced safety and control, improved yield, easy scalability. semanticscholar.orgHigher initial equipment cost.Integration with real-time analytics for automated optimization.
Biocatalysis Environmentally friendly, high selectivity. qu.edu.qaLimited to specific substrates and conditions, slower reaction rates.Engineering enzymes for broader substrate scope.

Exploration of Undiscovered Chemical Reactivity and Derivatization Pathways

The molecular structure of this compound offers several reactive sites for chemical modification, opening pathways to novel derivatives with potentially interesting chemical and biological properties. The ketone functional group, the aromatic ring, and the carbon backbone are all amenable to further chemical transformation.

Future exploration of its reactivity could include:

Carbonyl Group Modifications: The ketone can be reduced to a secondary alcohol, creating a chiral center and a precursor for enantioselective synthesis. It can also undergo reactions like reductive amination to yield substituted cathinone (B1664624) analogs, which are known for their psychoactive properties. wikipedia.org

Alpha-Carbon Functionalization: The carbon atom adjacent to the carbonyl group can be halogenated (e.g., brominated) and subsequently substituted with various nucleophiles to introduce new functional groups.

Beta-Carbon Reactions: The chlorine atom on the beta-carbon can be targeted for nucleophilic substitution reactions. This pathway is particularly relevant as it allows for the synthesis of Mannich base-type derivatives, which have been investigated for therapeutic applications. pharmaffiliates.comresearchgate.net

Aromatic Ring Substitution: The chloro and methyl groups on the phenyl ring direct further electrophilic aromatic substitution, allowing for the introduction of additional substituents that can modulate the molecule's properties.

Table 2: Potential Derivatization Pathways

Reactive SiteReaction TypePotential Products
Carbonyl (C=O) Reduction1-(3-Chloro-4-methylphenyl)propan-1-ol
Reductive AminationSubstituted cathinone analogs
Alpha-Carbon (α-C) Halogenation/Substitution2-substituted derivatives (e.g., amino, alkoxy)
Beta-Carbon (β-C) Nucleophilic SubstitutionMannich bases, ethers, thioethers
Aromatic Ring Electrophilic SubstitutionPoly-substituted aromatic derivatives

Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring

To optimize the synthesis of this compound and its derivatives, a deep understanding of reaction kinetics, intermediates, and byproduct formation is crucial. Advanced in-situ characterization techniques, often grouped under Process Analytical Technology (PAT), are poised to replace traditional offline analysis methods.

Future research will likely see the application of techniques such as:

FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can monitor the real-time concentration changes of reactants, products, and key intermediates directly within the reaction vessel without sampling. This is particularly useful for tracking the progress of reactions like Friedel-Crafts acylation.

In-situ NMR Spectroscopy: While more complex to implement, in-situ NMR provides detailed structural information, enabling the unambiguous identification of transient intermediates and byproducts, which is critical for mechanistic studies and process optimization.

Table 3: In-Situ Characterization Techniques for Reaction Optimization

TechniqueInformation ProvidedApplication in Synthesis
FTIR (ReactIR) Real-time concentration of functional groups.Monitoring consumption of acylating agent and formation of the ketone.
Raman Spectroscopy Complementary vibrational data, good for non-polar bonds.Tracking changes in the aromatic substitution pattern and catalyst state.
In-situ NMR Detailed structural information of all soluble species.Identifying reaction intermediates, byproducts, and determining reaction kinetics.
GC-MS (with auto-sampling) Separation and identification of volatile components. sapub.orgQuantifying product purity and identifying volatile impurities during the reaction.

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Synthesis Optimization

The intersection of artificial intelligence (AI) and chemistry is creating a paradigm shift in how chemical synthesis is approached. semanticscholar.org For a molecule like this compound, AI and machine learning (ML) offer powerful tools to accelerate research and development.

Emerging applications in this area include:

Retrosynthetic Analysis: AI platforms can analyze vast chemical reaction databases to propose novel and efficient synthetic routes that a human chemist might overlook, potentially identifying more cost-effective or sustainable pathways.

Reaction Condition Optimization: ML algorithms can be trained on experimental data to predict reaction outcomes, such as yield and purity. qu.edu.qa This allows for the intelligent exploration of a multidimensional reaction space (e.g., temperature, concentration, catalyst choice) to find the optimal conditions with a minimal number of experiments. mpdata.fr

Predictive Modeling: AI can forecast the physicochemical and biological properties of virtual derivatives, enabling researchers to prioritize the synthesis of compounds with the highest likelihood of desired activity.

Computational Design of New Chemical Entities with Tailored Reactivity

Computational chemistry provides the tools to design and evaluate new molecules in silico before committing resources to their synthesis. By leveraging computational models, researchers can rationally design derivatives of this compound with specific, pre-defined properties.

Future computational approaches will likely involve:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure of the molecule, predicting sites of reactivity for electrophilic or nucleophilic attack and guiding the design of new derivatization strategies.

Molecular Docking: For derivatives with potential biological activity, molecular docking simulations can predict how these molecules bind to specific protein targets. This is crucial for designing new therapeutic agents based on this chemical scaffold.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule and its derivatives over time, providing insights into their conformational flexibility and interactions with solvents or biological macromolecules.

Table 4: Computational Methods in Chemical Design

MethodApplicationOutcome for this compound
Density Functional Theory (DFT) Predicting electronic structure and reactivity.Identification of most reactive sites for derivatization.
Molecular Docking Simulating binding to biological targets.Design of derivatives with potential therapeutic activity.
Molecular Dynamics (MD) Simulating molecular motion and interactions.Understanding conformational preferences and binding stability.
Quantitative Structure-Activity Relationship (QSAR) Correlating chemical structure with biological activity.Predicting the activity of unsynthesized derivatives.

Q & A

Q. What laboratory synthesis methods are commonly used for 1-(3-Chloro-4-methylphenyl)propan-1-one, and how are reaction conditions optimized?

The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, 3-chlorobenzaldehyde derivatives can react with propanone precursors in the presence of Lewis acids (e.g., AlCl₃) or bases (e.g., NaOMe). Critical reaction conditions include solvent choice (ethanol, methanol), temperature control (60–80°C), and stoichiometric ratios to minimize by-products like α-chlorinated intermediates. Post-synthesis purification via recrystallization or column chromatography ensures high purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituent positions and confirm aromatic substitution patterns.
  • X-ray Diffraction (XRD): SHELXL software refines crystal structures, resolving bond lengths and angles with high precision. Hydrogen bonding patterns can be analyzed using graph-set notation to understand packing interactions .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation pathways.

Q. What safety protocols are critical for handling and disposing of this compound?

  • Handling: Use fume hoods, nitrile gloves, and eye protection to avoid inhalation or dermal contact.
  • Waste Disposal: Segregate halogenated waste and transfer it to licensed facilities for incineration or chemical neutralization. Avoid aqueous disposal due to environmental persistence .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Exact-exchange functionals improve thermochemical accuracy, such as predicting bond dissociation energies (average error <3 kcal/mol). Solvent effects are incorporated via polarizable continuum models (PCM) to simulate reaction pathways in solution .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational models for this compound?

  • Data Cross-Validation: Compare experimental NMR chemical shifts with DFT-calculated shielding tensors.
  • Dynamic Effects: Account for temperature-dependent conformational changes using molecular dynamics (MD) simulations.
  • Crystallographic Refinement: Use SHELXL’s restraints for disordered regions or twinned crystals to reconcile discrepancies in bond geometry .

Q. How can derivatives of this compound be designed to enhance bioactivity, and what synthetic routes are feasible?

  • Functional Group Addition: Introduce trifluoromethyl or methoxy groups via nucleophilic substitution to modulate lipophilicity and binding affinity.
  • Heterocyclic Hybrids: Couple with imidazole or benzodioxole moieties using condensation reactions (e.g., oxime formation) to explore antifungal or anti-inflammatory activity .
  • Structure-Activity Relationships (SAR): Optimize substituent positions using molecular docking against target proteins (e.g., enzymes or receptors).

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher temps reduce reaction time but increase side products
SolventEthanol/MethanolPolar aprotic solvents improve acylation efficiency
CatalystAlCl₃ or NaOMeLewis acids enhance electrophilic substitution

Q. Table 2. Computational Methods for Property Prediction

MethodApplicationAccuracy Benchmark
DFT (B3LYP)HOMO-LUMO gaps±0.2 eV error vs. experimental
MD SimulationsConformational dynamicsReproduces solvent effects

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.